molecular formula C17H22FNO4 B1302928 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959579-52-3

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1302928
M. Wt: 323.4 g/mol
InChI Key: YXVFGLMRAXULKI-RISCZKNCSA-N
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Description

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is likely to be of interest due to its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic acetylcholine receptors. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves multi-step processes that include debenzylation and ring hydrogenation . Although the exact synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is not described, it is reasonable to assume that similar methods could be applied, with adjustments for the introduction of the 2-fluorobenzyl group.

Molecular Structure Analysis

The molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups indicate a specific three-dimensional arrangement that is crucial for the compound's reactivity and interaction with biological targets. The absolute configuration of this compound was determined by its relation to a known starting material, which suggests that a similar approach could be used to confirm the stereochemistry of the subject compound.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are typically centered around the reactivity of the carboxylic acid and the substituents on the pyrrolidine ring. In the case of the subject compound, the presence of the tert-butoxycarbonyl group suggests that it could be used as a protecting group for the amine, which can be removed under acidic conditions. The 2-fluorobenzyl group may also participate in various reactions, such as palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the subject compound are not directly provided, we can infer from related compounds that it would exhibit properties typical of pyrrolidine derivatives. This includes the potential for hydrogen bonding, as seen in the crystal structure of the related compound, where intermolecular O—H⋯O hydrogen bonds link the molecules into chains . The presence of fluorine could also affect the compound's lipophilicity and its ability to engage in halogen bonding, which could be relevant for its biological activity.

Scientific Research Applications

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle widely utilized in medicinal chemistry. Its incorporation into drug-like molecules is driven by several advantages, including the ability to explore pharmacophore space due to sp^3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage. A review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in synthesizing biologically active molecules with target selectivity. This work outlines various synthetic strategies and highlights how different stereoisomers can influence the biological profile of drug candidates, directly relevant to the research applications of structures similar to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" (Li Petri et al., 2021).

Fluorinated Compounds in Environmental Science

The study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) is significant for understanding the environmental impact of fluorinated organic compounds. Wang et al. (2013) review the transition to safer fluorinated substances, addressing their environmental releases, persistence, and potential human and environmental risks. This research context is crucial for compounds with fluorobenzyl groups, as understanding their behavior in the environment can guide the development of safer chemicals (Wang et al., 2013).

Carboxylic Acids in Biological Systems

Understanding the interaction of carboxylic acids with biological systems is essential for designing molecules with desirable properties. Jarboe et al. (2013) review the inhibition of biocatalysts by saturated, straight-chain carboxylic acids, highlighting the importance of cell membrane properties and internal pH on microbial tolerance. This review offers insights into how carboxylic acid functionality in molecules like "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" can influence biological systems, informing strategies to enhance microbial robustness in biotechnological applications (Jarboe et al., 2013).

Safety And Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for potential biological activity.


properties

IUPAC Name

(2S,4R)-4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVFGLMRAXULKI-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375997
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959579-52-3
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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